molecular formula C16H17N3O3 B11182674 (2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11182674
M. Wt: 299.32 g/mol
InChI Key: LTEYENIIXZDNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl piperazine intermediate. This can be achieved by reacting furan-2-carboxylic acid with piperazine under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Next, the intermediate is reacted with 2-aminobenzoyl chloride to form the final product. This step usually requires a solvent like dichloromethane and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles, often in the presence of a base like sodium hydroxide or potassium carbonate

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of (2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

(2-aminophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H17N3O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10,17H2

InChI Key

LTEYENIIXZDNLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2N)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.